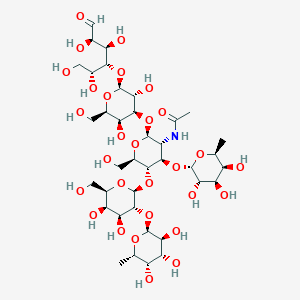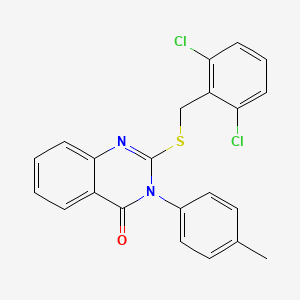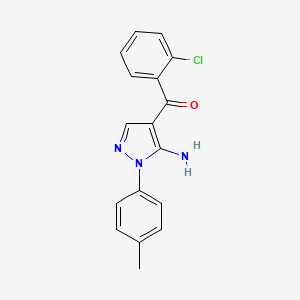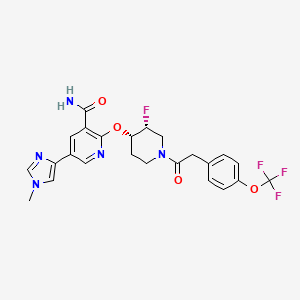![molecular formula C25H20Cl2N2O5 B12047097 [4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate CAS No. 477729-10-5](/img/structure/B12047097.png)
[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate is a complex organic compound that features a combination of phenoxy, hydrazinylidene, methoxy, and phenylprop-2-enoate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate involves multiple steps:
Preparation of 2,4-dichlorophenoxyacetic acid: This can be achieved by adding chloroacetic acid into a sodium hydroxide solution, followed by the addition of phenol and adjusting the pH to 11 with sodium bicarbonate.
Formation of the hydrazinylidene intermediate: The 2,4-dichlorophenoxyacetic acid is reacted with hydrazine to form the hydrazinylidene intermediate.
Coupling with 2-methoxybenzaldehyde: The hydrazinylidene intermediate is then coupled with 2-methoxybenzaldehyde under acidic conditions to form the desired product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenylprop-2-enoate groups.
Reduction: Reduction reactions can occur at the hydrazinylidene group, converting it to a hydrazine derivative.
Substitution: The compound can undergo substitution reactions, especially at the phenoxy and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include hydrazine derivatives.
Substitution: Products include halogenated derivatives.
科学的研究の応用
Chemistry
The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology
In biological research, the compound is studied for its potential as a biochemical probe due to its unique structure.
Medicine
The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
類似化合物との比較
Similar Compounds
2,4-dichlorophenoxyacetic acid: A simpler compound with herbicidal properties.
Hydrazinylidene derivatives: Compounds with similar hydrazinylidene groups but different substituents.
Methoxybenzaldehyde derivatives: Compounds with similar methoxybenzaldehyde groups but different functional groups.
Uniqueness
The uniqueness of [4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
| 477729-10-5 | |
分子式 |
C25H20Cl2N2O5 |
分子量 |
499.3 g/mol |
IUPAC名 |
[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C25H20Cl2N2O5/c1-32-23-13-18(7-10-22(23)34-25(31)12-8-17-5-3-2-4-6-17)15-28-29-24(30)16-33-21-11-9-19(26)14-20(21)27/h2-15H,16H2,1H3,(H,29,30)/b12-8+,28-15+ |
InChIキー |
YYWYUJQMEOHCCU-QSYKBLARSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(=O)/C=C/C3=CC=CC=C3 |
正規SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(=O)C=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-fluoro-3-hydroxy-5-methyl-N-(4-methylpyridin-2-yl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12047028.png)


![(4-nitrophenyl) 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate;hydrate](/img/structure/B12047041.png)


![2-amino-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12047058.png)
![1-(3,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12047066.png)

![Ethyl 3-(4-chlorobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B12047081.png)

![2-[(E)-but-1-enyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12047093.png)

